N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide
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Description
“N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide” is a complex organic compound. While there isn’t specific information available on this exact compound, it seems to belong to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign . Another method involves a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones . This reaction is compatible with a broad range of functional groups and also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is characterized by a pyrazine ring fused to an imidazole ring . DFT calculations for imidazo[1,5-a]pyridin-3-ylidenes revealed that a hybrid accepting orbital comprised of a vacant p-orbital of carbene and a π* orbital of the pyridine ring newly occurred to result in significantly increased π-accepting character .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions. One method involves a solvent- and catalyst-free synthesis under microwave irradiation, which involves the condensation of 2-aminopyridines with α-bromoketones . Another method involves a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones .Physical and Chemical Properties Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Mechanism of Action
Target of Action
The compound, N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide, is a derivative of imidazo[1,2-a]pyridine . This class of compounds has been found to be effective as covalent anticancer agents . The primary target of this compound is the KRAS G12C protein, a common mutation in many types of cancer .
Mode of Action
The compound acts as a targeted covalent inhibitor (TCI) . It binds covalently to the KRAS G12C protein, inhibiting its function . This disruption of the protein’s activity can lead to the death of cancer cells, thereby exhibiting its anticancer effects .
Biochemical Pathways
RAS signaling pathway . This pathway is crucial for cell proliferation and survival, and its disruption can lead to the death of cancer cells .
Pharmacokinetics
Imidazole-containing compounds are generally known for their broad range of chemical and biological properties . They are highly soluble in water and other polar solvents, which could potentially enhance their bioavailability .
Result of Action
The compound’s action results in the inhibition of the KRAS G12C protein, leading to the disruption of cancer cell proliferation and survival . This can result in the death of cancer cells and potentially shrinkage of tumors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of imidazo[1,2-a]pyridines has been found to be more efficient under microwave irradiation . This suggests that the compound’s synthesis and possibly its action could be influenced by temperature and other environmental conditions .
Properties
IUPAC Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-14-5-9-17(10-6-14)24(22,23)21(15-7-8-15)13-16-12-19-18-4-2-3-11-20(16)18/h2-6,9-12,15H,7-8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHFPUFNUVOQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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